EHT-6706 is a novel microtubule-disrupting agent that targets the colchicine-binding site to inhibit tubulin polymerization. At low nM concentrations, EHT 6706 exhibits highly potent antiproliferative activity on more than 60 human tumor cell lines, even those described as being drug resistant. EHT 6706 also shows strong efficacy as a vascular-disrupting agent, since it prevents endothelial cell tube formation and disrupts pre-established vessels, changes the permeability of endothelial cell monolayers and inhibits endothelial cell migration. Genome-wide transcriptomic analysis of EHT 6706 effects on human endothelial cells shows that the antiangiogenic activity elicits gene deregulations of antiangiogenic pathways. These findings indicate that EHT 6706 is a promising tubulin-binding compound with potentially broad clinical antitumor efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell division. It is currently being investigated as a potential anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Fasudil hydrochloride is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in various cellular processes such as cell migration, proliferation, and contraction. It was first developed in Japan in the 1990s as a treatment for cerebral vasospasm, a condition that occurs after subarachnoid hemorrhage. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Ggti-2418 is a small molecule inhibitor that targets geranylgeranyltransferase type I (GGTase-I), an enzyme that plays a crucial role in the post-translational modification of proteins. GGTase-I catalyzes the transfer of a geranylgeranyl group to the C-terminus of proteins, which is essential for their proper localization and function. Ggti-2418 has been shown to have potent anti-cancer activity and is currently being investigated as a potential therapeutic agent for various types of cancer.
Nocodazole is a synthetic compound that is commonly used in scientific research to disrupt microtubule formation and inhibit cell division. It has been extensively studied for its potential therapeutic applications in cancer treatment and has also been used in environmental and industrial research. This paper will provide an overview of the methods of synthesis or extraction of nocodazole, its chemical structure and biological activity, its effects on cell function and signal transduction, its potential therapeutic and toxic effects, and its applications in medical, environmental, and industrial research. Additionally, the paper will discuss future perspectives and challenges in the use and study of nocodazole.
GSK429286A is a cell-permeable inhibitor of Rho-associated kinase (IC50 = 14 nM). It less potently inhibits p90 and p70 ribosomal S6 kinases (IC50s = 780 and 1,940 nM, respectively) and is ineffective against leucine-rich repeat protein kinase-2.1,2 GSK429286A reverses adrenalin-induced contraction of rat aortic rings (IC50 = 190 nM) and produces a dose-dependent decrease in mean arterial pressure in spontaneously-hypertensive rats. GSK429286A is a selective Rho-kinase inhibitor (IC50 values are 14, 780 and 1940 nM for ROCK1, RSK and p70S6K respectively). Reverses adrenalin-induced contraction of the rat aortic ring (IC50 = 190 nM) and causes a dose-dependent decrease in mean arterial blood pressure in spontaneous hypertensive rats. Orally active.
Three related forms of the kinase Akt (1, 2, 3, also known as protein kinase B isoforms PKBα, β, γ) modulate cell proliferation, metabolism, and survival as well as angiogenesis. A-443654 is an inhibitor of Akt (Ki = 160 pmol/L for all three isoforms) that interferes with mitotic progression and bipolar spindle formation. It induces G2/M accumulation, defects in centrosome separation, and formation of either monopolar arrays or disorganized spindles. A-443654 has been reported to slow the progression of Akt-dependent tumors in in vivo mouse models. In response to an A-443654-induced decrease in phosphorylation of Akt targets, a concomitant increase in Thr308 and Ser473 phosphorylation of Akt has been observed in human cancer cell lines. A-443654 has been used to examine the mechanism of this rapid feedback reaction. A-443654 is a potent and selective AKT inhibitor. A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. A-443654 interferes with mitotic progression by regulating aurora a kinase expression.
PD0166285 is a potent Wee1 inhibitor and Chk1 inhibitor with activity at nanomolar concentrations. This G2 checkpoint abrogation by PD0166285 was demonstrated to kill cancer cells, there at a toxic highest dose of 0.5 muM in some cell lines for exposure periods of no longer than 6 hours. The deregulated cell cycle progression may have ultimately damaged the cancer cells. We herein report one of the mechanism by which PD0166285 leads to cell death in the B16 mouse melanoma cell line.
AKT-0286, also known as Lig1, is an APT competitor inhibitor of AKR kinase. AKT-0286 was first described as compound 42 in J. Med. Chem. 2010, 53, 4615–4622 by a group of Pfizer scientists. AKT-0286 has no official name, has molecule weight 400.43, CAS#1004990-28-6. We temporally call this compound as AKT-0286. 0286 is the last four digit of its CAS#.